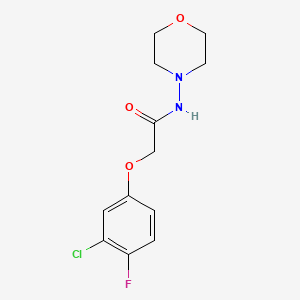![molecular formula C17H20N2O3S B4184332 methyl [3-(aminocarbonyl)-4-(4-butylphenyl)-2-thienyl]carbamate](/img/structure/B4184332.png)
methyl [3-(aminocarbonyl)-4-(4-butylphenyl)-2-thienyl]carbamate
説明
Methyl [3-(aminocarbonyl)-4-(4-butylphenyl)-2-thienyl]carbamate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as MABC and is a thienylcarbamate derivative. MABC has shown promising results in various studies related to its synthesis, mechanism of action, biochemical and physiological effects, and future directions for research.
作用機序
The mechanism of action of MABC involves its ability to inhibit the activity of specific enzymes such as COX-2 and acetylcholinesterase. MABC binds to these enzymes and prevents their activity, leading to a reduction in inflammation or the breakdown of acetylcholine.
Biochemical and Physiological Effects:
MABC has been found to have various biochemical and physiological effects. In studies related to its anti-inflammatory activity, MABC has been found to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). MABC has also been found to reduce the production of reactive oxygen species (ROS), which are involved in inflammation and oxidative stress.
In studies related to its anti-cancer activity, MABC has been found to induce apoptosis (cell death) in cancer cells. MABC has also been found to inhibit the growth and invasion of cancer cells.
実験室実験の利点と制限
The advantages of using MABC in lab experiments include its high purity, stability, and low toxicity. MABC is also relatively easy to synthesize, making it accessible for research purposes. However, the limitations of using MABC in lab experiments include its high cost and limited availability.
将来の方向性
There are several future directions for research related to MABC. In medicine, further studies are needed to determine the potential use of MABC in the treatment of Alzheimer's disease and other neurodegenerative disorders. In agriculture, further studies are needed to determine the potential use of MABC as a pesticide and herbicide. In materials science, further studies are needed to determine the potential use of MABC in the development of organic semiconductors.
Conclusion:
Methyl [3-(aminocarbonyl)-4-(4-butylphenyl)-2-thienyl]carbamate is a chemical compound that has shown promising results in various studies related to its synthesis, mechanism of action, biochemical and physiological effects, and future directions for research. MABC has potential applications in various fields such as medicine, agriculture, and materials science. Further research is needed to determine the full potential of MABC in these fields.
科学的研究の応用
MABC has been researched for its potential application in various fields such as medicine, agriculture, and materials science. In medicine, MABC has shown potential as an anti-inflammatory and anti-cancer agent. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer. MABC has also been studied for its potential use in the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine.
In agriculture, MABC has been researched for its potential use as a pesticide. It has been found to inhibit the activity of acetylcholinesterase in insects, leading to their death. MABC has also been studied for its potential use as a herbicide due to its ability to inhibit the growth of plants.
In materials science, MABC has been researched for its potential use in the development of organic semiconductors. It has been found to have high electron mobility and can be used to develop electronic devices such as organic field-effect transistors.
特性
IUPAC Name |
methyl N-[4-(4-butylphenyl)-3-carbamoylthiophen-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-3-4-5-11-6-8-12(9-7-11)13-10-23-16(14(13)15(18)20)19-17(21)22-2/h6-10H,3-5H2,1-2H3,(H2,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECGQKXISFNNNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=CSC(=C2C(=O)N)NC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-bromo-5-ethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4184257.png)
![3-ethoxy-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B4184262.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4184271.png)
![N-[4-(aminosulfonyl)benzyl]-5-chloro-2-thiophenecarboxamide](/img/structure/B4184277.png)
![ethyl N-[(5-methyl-3-thienyl)carbonyl]glycinate](/img/structure/B4184282.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{1-[oxo(phenyl)acetyl]-4-piperidinyl}propanamide](/img/structure/B4184286.png)
![5-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]-3-thiophenecarboxamide](/img/structure/B4184290.png)
![1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B4184305.png)
![4-(2,4-dichlorophenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]butanamide](/img/structure/B4184320.png)

![6-bromo-3-chloro-N-[3-(4-morpholinyl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B4184336.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B4184348.png)